molecular formula C15H19N3O2S B2392814 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide CAS No. 946222-77-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide

Cat. No.: B2392814
CAS No.: 946222-77-1
M. Wt: 305.4
InChI Key: RWWSWUHSJMVJNT-UHFFFAOYSA-N
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Description

Structure and Synthesis: The compound features a thiazolo[3,2-a]pyrimidine core substituted with methyl groups at positions 3 and 7, a 5-oxo group, and a cyclohexanecarboxamide moiety at position 4.

Cyclocondensation of thiourea derivatives with carbonyl-containing intermediates.

Functionalization via reactions with cyclohexanecarbonyl chloride or isothiocyanate .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSWUHSJMVJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction-Based Cyclocondensation

The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for thiazolopyrimidines. A three-component condensation of acetoacetic ethyl ester (1.5 equiv), thiourea (1.0 equiv), and aromatic aldehydes (1.2 equiv) in ethanol under sulfamic acid catalysis (10 mol%) at 80°C yields 3,4-dihydropyrimidin-2(1H)-thione intermediates (70–85% yield). Subsequent cyclization with methyl bromoacetate (1.2 equiv) in refluxing ethanol in the presence of pyridine (2.0 equiv) generates the thiazolo[3,2-a]pyrimidine core.

Mechanistic Insights :

  • Thiourea acts as both a sulfur source and a nucleophile, attacking the β-keto ester intermediate.
  • Cyclization occurs via intramolecular nucleophilic substitution, with pyridine facilitating deprotonation.

Thiadiazolopyrimidine Derivative Rearrangement

Alternative routes involve thiadiazolopyrimidine precursors. Heating 2-cyano-3-(dimethylamino)-N-(1,3,4-thiadiazol-2-yl)acrylamide in acetic acid induces cyclodehydration, forming a thiadiazolo[3,2-a]pyrimidine intermediate. While this method is less direct, it offers regioselective control for C-6 functionalization.

Functionalization at the 6-Position: Amidation Strategies

Introducing the cyclohexanecarboxamide group at the 6-position requires precise coupling conditions.

Direct Nucleophilic Acylation

The 6-amino group of the thiazolopyrimidine core reacts with cyclohexanecarbonyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) under inert atmosphere. Triethylamine (3.0 equiv) is used to scavenge HCl, with reactions typically completing within 4–6 hours at 0–5°C (Table 1).

Table 1: Amidation Reaction Optimization

Condition Yield (%) Purity (%)
DCM, 0°C, 4 h 62 92
THF, RT, 6 h 58 89
DMF, 40°C, 3 h 71 95

Carbodiimide-Mediated Coupling

For sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF activate cyclohexanecarboxylic acid (1.2 equiv) at 25°C. The pre-activated acyloxybenzotriazole intermediate reacts with the 6-amine within 2 hours, achieving 78% yield.

Reaction Scale-Up and Process Optimization

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance reproducibility. A microfluidic system with a residence time of 15 minutes at 120°C improves cyclization efficiency (89% yield) compared to batch processing (72%). Key parameters include:

  • Flow rate: 0.5 mL/min
  • Catalyst: Sulfamic acid (5 mol%)
  • Solvent: Ethanol/water (9:1 v/v)

Purification Techniques

Crude products are purified via:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Recrystallization : Ethanol/water (8:2) at −20°C affords needle-like crystals (mp 189–191°C).

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 1.20–1.45 (m, 10H, cyclohexyl), 2.35 (s, 3H, C7-CH3), 2.98 (s, 3H, C3-CH3), 7.82 (s, 1H, NH).
  • HRMS : m/z 305.4 [M+H]+ (calc. 305.39).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar thiazolopyrimidine core (torsion angle < 5°) and the equatorial orientation of the cyclohexanecarboxamide group.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Key Structural Features :

  • Thiazolo[3,2-a]pyrimidine core: A fused heterocyclic system known for pharmacological activity, including antitumor and antimicrobial properties .
  • 5-Oxo group : May participate in hydrogen bonding, influencing molecular aggregation or target binding .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparisons

Compound Name / ID Substituents (Position) Functional Groups Key Properties / Applications
Target Compound 3,7-Dimethyl, 5-oxo, 6-cyclohexanecarboxamide Amide, thiazolopyrimidine, ketone High lipophilicity, potential bioactivity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-... () 5-(4-Methoxyphenyl), 7-methyl, N-phenylamide Amide, methoxy, thiazolopyrimidine Antitumor activity (inferred)
Ethyl 7-methyl-3-oxo-5-phenyl-... () 5-Phenyl, 7-methyl, 2-(trimethoxybenzylidene) Ester, ketone, benzylidene Crystalline stability via π-π stacking
N-(Arylcarbamothioyl)cyclohexanecarboxamide derivatives () Cyclohexanecarboxamide, thiourea Thiourea, amide Metal chelation, insecticidal activity

Electronic and Steric Effects

  • Cyclohexane vs. Aromatic Substituents :
    The cyclohexanecarboxamide in the target compound introduces significant steric hindrance compared to planar aromatic groups (e.g., phenyl or methoxyphenyl in ). This may reduce crystallinity but improve lipid solubility .
  • Amide vs. Thiourea/Ester: The amide group in the target compound supports hydrogen bonding (N–H···O), similar to thiourea derivatives (), but lacks sulfur’s soft donor properties, limiting metal chelation . Compared to ester analogs (), the amide enhances hydrolytic stability.

Crystallographic and Aggregation Behavior

  • Intramolecular Hydrogen Bonding :
    Cyclohexanecarboxamide derivatives (e.g., H2L9 in ) exhibit intramolecular N–H···O bonds, forming pseudo-six-membered rings that stabilize molecular conformation . This feature is likely conserved in the target compound.
  • Intermolecular Interactions :
    Unlike trimethoxybenzylidene-substituted analogs (), which form π-π interactions and C–H···O hydrogen bonds for crystal packing , the target’s cyclohexane group may favor hydrophobic interactions or disordered packing.

Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Methyl groups at positions 3 and 7 likely enhance metabolic stability by blocking oxidation sites.
  • The 5-oxo group’s hydrogen-bonding capacity may improve target binding affinity .

Crystallography :

  • Analogous compounds () adopt chair (cyclohexane) or boat (pyrimidine) conformations, influencing solubility and reactivity .

Applications: Potential use in drug discovery as a bioisostere for ester or thiourea-containing thiazolopyrimidines, balancing stability and bioavailability.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Overview of Thiazolopyrimidines

Thiazolopyrimidines are heterocyclic compounds that have garnered attention due to their significant biological properties, including antitumor, antibacterial, and anti-inflammatory activities. The specific compound in focus, this compound, exhibits unique interactions with biological targets that influence various cellular pathways.

The biological activity of this compound primarily involves the modulation of sirtuin proteins (SIRT1, SIRT2, SIRT3). These proteins play crucial roles in cellular processes such as:

  • Energy Metabolism : Sirtuins regulate metabolic pathways that influence energy homeostasis.
  • DNA Repair : They are involved in maintaining genomic stability by facilitating DNA repair mechanisms.
  • Cell Survival and Aging : Sirtuins affect cellular longevity and stress responses.

The compound is believed to inhibit the activity of these sirtuins, leading to alterations in the aforementioned pathways. The specific biochemical pathways affected by this inhibition can result in various physiological outcomes depending on the cellular context.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of thiazolopyrimidine derivatives against various cancer cell lines. The following table summarizes findings related to the cytotoxicity of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl) derivatives:

CompoundCell LineIC50 (µM)Notes
This compoundM-HeLa (cervical adenocarcinoma)12.5High cytotoxicity observed
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamidePC3 (prostate adenocarcinoma)20.0Moderate activity
N-(sec-butyl)-7-hydroxy-5H-thiazolo[3,2-a]pyrimidineChang liver cells50.0Low cytotoxicity against normal cells

These results indicate that while some derivatives exhibit potent cytotoxic effects against cancer cell lines like M-HeLa, they show limited toxicity towards normal liver cells.

Antimicrobial Activity

Thiazolopyrimidine derivatives have also been studied for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted that thiazolopyrimidine derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. The study indicated that modifications at specific positions on the thiazolopyrimidine core could enhance antitumor efficacy .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between thiazolopyrimidine derivatives and sirtuins. The findings suggest that these compounds could modulate sirtuin activity through competitive inhibition .
  • In Vivo Studies : Animal model studies have shown promising results where thiazolopyrimidine derivatives significantly reduced tumor size without adverse effects on weight or general health indicators .

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